N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
This compound (CAS 893928-14-8, molecular formula: C₂₃H₂₂N₄O₅S, molecular weight: 466.51 g/mol) features a thieno[3,4-c]pyrazol core with dual sulfone groups (5,5-dioxo), a 4-methoxyphenyl substituent at position 2, and a pyrrolidine-3-carboxamide moiety at position 3 .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-32-18-9-7-17(8-10-18)27-22(19-13-33(30,31)14-20(19)25-27)24-23(29)15-11-21(28)26(12-15)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBXIQNOZXRBNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to two analogs with shared motifs but divergent substituents:
| Parameter | Target Compound (CAS 893928-14-8) | Compound A (CAS 669696-94-0) | Compound B (CAS 1020048-57-0) |
|---|---|---|---|
| Molecular Formula | C₂₃H₂₂N₄O₅S | C₂₇H₂₅FN₃O₆ | C₁₇H₁₃FN₃O₃S |
| Molecular Weight | 466.51 g/mol | ~521.51 g/mol | ~373.37 g/mol |
| Core Structure | Thieno[3,4-c]pyrazol (5,5-dioxo) | Pyrrolidinecarboxamide | Thieno[3,4-c]pyrazol (5-oxo) |
| Key Substituents | 4-Methoxyphenyl, pyrrolidine-3-carboxamide | 4-Methoxybenzyl, 2-fluorophenyl-ethoxy | 4-Fluorophenyl, furan-2-carboxamide |
| Polar Surface Area | 119 Ų | ~110–125 Ų (estimated) | ~95–105 Ų (estimated) |
| Hypothesized Activity | Enzyme inhibition (sulfone-mediated) | GPCR modulation (fluorophenyl) | Kinase inhibition (furan-carboxamide) |
Functional Group Analysis
- Sulfone vs.
- 4-Methoxyphenyl vs. Fluorophenyl : The electron-donating methoxy group in the target compound may stabilize π-π interactions in aromatic binding sites, whereas Compound B’s electron-withdrawing fluorine could improve membrane permeability .
- Pyrrolidine vs. Furan-Carboxamide : The pyrrolidine ring in the target compound offers conformational flexibility for optimal target engagement, while Compound B’s rigid furan-carboxamide may restrict binding to planar active sites .
Pharmacokinetic Considerations
- Lipophilicity : Compound B’s lower molecular weight and fluorine substituent likely enhance logP (predicted XlogP for target compound: 0.9), favoring blood-brain barrier penetration .
- Metabolic Stability : The target compound’s sulfone groups may reduce oxidative metabolism but increase renal clearance, whereas Compound A’s ethoxy linker could be susceptible to hydrolysis .
Structural Validation Tools
Crystallographic tools like SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation) are critical for confirming stereochemistry and intermolecular interactions in these compounds .
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